Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, also known as METHYL 2-OXO-3H-1,3-BENZOTHIAZOLE-6-CARBOXYLATE, is a compound that has been found to have diverse biological activities .
Mode of Action
It has been suggested that thiazole derivatives can inhibit quorum sensing in bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior, including biofilm formation and virulence production . Inhibition of quorum sensing can disrupt these processes, potentially reducing the pathogenicity of the bacteria .
Biochemical Pathways
It is known that thiazole derivatives can affect a variety of biochemical processes, including those involved in bacterial communication (quorum sensing), as well as antioxidant, analgesic, anti-inflammatory, and antitumor pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility can also affect its bioavailability .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For example, inhibition of quorum sensing can disrupt bacterial communication and reduce pathogenicity . Other potential effects of thiazole derivatives include antioxidant, analgesic, anti-inflammatory, and antitumor effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, the core structure of this compound, are known to interact with various enzymes, proteins, and other biomolecules . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the ester and carbonyl groups.
2-Methylbenzothiazole: Similar structure but with a methyl group instead of the ester group.
Thiazole-4-carboxylate: Contains the thiazole ring and carboxylate group but differs in the position of the substituents.
Uniqueness: Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLSFKNVQDBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556124 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118620-99-8 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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